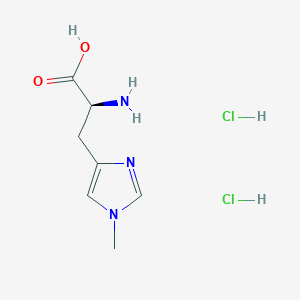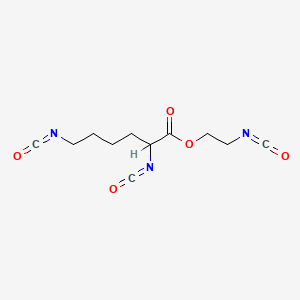
2-Amino-2-(3-chlorophenyl)acetic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 2-amino-2-(3-chlorophenyl)acetic acid involves the condensation of thioureas with various chlorobenzoyl compounds. For instance, methyl 3-bromo-3-(4-chlorobenzoyl) propionate was used to prepare substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters, which showed promising pharmacological activities . Additionally, the synthesis of methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride was achieved by reacting the corresponding amino acid with thionyl chloride under optimized conditions, yielding a high purity product .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques. Elemental analysis and infrared (IR) spectroscopy were employed to verify the chemical structure of the new derivatives . Furthermore, the crystal and molecular structure of a related compound, methyl 2-(diphenylmethyleneamino)-2-(1,3-dithiane-2-ylidene) acetate, was characterized by X-ray structure determination, revealing a non-planar configuration of the molecule .
Chemical Reactions Analysis
The chemical reactions explored in the synthesis of these derivatives include addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives and the reactions of (diphenylmethylene-amino) acetic acid derivatives with carbon disulfide and phenyl isothiocyanate to yield ketene dithioacetals and ketene-S,N- and N,N-acetals . These reactions demonstrate the reactivity of the acetic acid derivatives and their potential for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their structure and the presence of functional groups. The optimized synthesis conditions for methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, such as temperature and molar ratios, were crucial for achieving a high yield and purity of the product . The pharmacological studies indicated that some of the synthesized derivatives possess significant anti-inflammatory and analgesic activities, which could be attributed to their chemical properties .
Applications De Recherche Scientifique
-
Ergogenic Supplements
- Scientific Field : Sports Nutrition .
- Application Summary : Amino acids and amino acid derivatives, including 2-Amino-2-(3-chlorophenyl)acetic acid, have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
- Methods of Application : These supplements are typically consumed orally in the form of capsules or powders .
- Results or Outcomes : The use of these supplements can enhance physical performance and recovery .
-
Synthesis of Phenylacetoxy Cellulosics
- Scientific Field : Polymer Chemistry .
- Application Summary : 2-Chlorophenylacetic acid, which is structurally similar to 2-Amino-2-(3-chlorophenyl)acetic acid, has been used in the synthesis of phenylacetoxy cellulosics and its halogenated derivatives .
- Methods of Application : This involves chemical reactions to attach the phenylacetoxy group to the cellulose molecule .
- Results or Outcomes : The resulting compounds have potential applications in various fields, including materials science .
-
Antiviral Agents
- Scientific Field : Virology .
- Application Summary : Certain indole derivatives, which can be synthesized from compounds like 2-Amino-2-(3-chlorophenyl)acetic acid, have been reported as antiviral agents .
- Methods of Application : The synthesis of these indole derivatives involves various chemical reactions .
- Results or Outcomes : Some of these compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
-
Anti-Inflammatory Agents
- Scientific Field : Pharmacology .
- Application Summary : Some indole derivatives synthesized from compounds like 2-Amino-2-(3-chlorophenyl)acetic acid have shown anti-inflammatory properties .
- Methods of Application : These compounds are typically tested in vitro or in animal models for their anti-inflammatory effects .
- Results or Outcomes : Certain compounds showed significant inflammation inhibition .
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-2-(3-chlorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOUENCSVMAGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(3-chlorophenyl)acetic acid | |
CAS RN |
29884-14-8, 7292-71-9 | |
| Record name | NSC154922 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-2-(3-chlorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)











![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)
![9-Iodo-9-borabicyclo[3.3.1]nonane](/img/structure/B3029564.png)